18a-Glycyrrhetic acid
Description
18α-Glycyrrhetinic acid (18α-GA) is an oleanane-type pentacyclic triterpenoid and the α-isomer of glycyrrhetinic acid (GA). It is structurally derived from glycyrrhizic acid (GL), a major bioactive component of licorice (Glycyrrhiza glabra), through hydrolysis . Unlike its more widely studied β-isomer, 18β-glycyrrhetinic acid (18β-GA), the α-form differs in the spatial orientation of the hydroxyl group at the C-18 position, which significantly influences its physicochemical properties and biological activities . 18α-GA is less abundant in nature but can be synthesized via isomerization of 18β-GA using alkali catalysts or stepwise chemical modifications .
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21?,22+,23-,26-,27+,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGHEJMBKOTSU-NFYGSHHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-53-4, 1449-05-4 | |
| Record name | Enoxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aqueous Alkali Treatment
Procedure :
-
Substrate : 18β-glycyrrhizic acid (18β-GA) or its salts (e.g., ammonium, potassium).
-
Reagent : Aqueous NaOH or KOH (2–6 N concentration).
-
Workup : Acidification to pH 2 with HCl precipitates a mixture of 18α- and 18β-GA.
Key Findings :
-
Isomer Ratio : Prolonged heating (8–16 hours) increases 18α-GA content to 70–80%.
-
Solvent Impact : Aqueous n-propanol enhances reaction efficiency compared to water alone.
Mechanism :
The reaction proceeds via keto-enol tautomerism, where the alkaline environment deprotonates the C-18 hydroxyl group, enabling epimerization.
Alcoholic Alkali Treatment
Procedure :
-
Substrate : 18β-GA dissolved in ethanol or methanol.
-
Reagent : Alkali metal hydroxides (e.g., KOH, NaOH) in alcoholic solutions.
-
Conditions : Reflux at 70–90°C for 5–10 hours.
Key Findings :
Acid-Catalyzed Isomerization
While less common, acid-mediated isomerization has been reported under specific conditions.
Sulfuric Acid in Acetic Acid
Procedure :
-
Substrate : 18β-GA dissolved in glacial acetic acid.
-
Reagent : Concentrated H₂SO₄ (catalytic amounts).
Key Findings :
Purification and Isolation
Crude reaction mixtures require rigorous purification to isolate 18α-GA:
Sequential Acid Precipitation
Chromatographic Techniques
-
HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve 18α- and 18β-GA.
-
TLC : Silica gel plates (CHCl₃:MeOH:H₂O = 65:35:10) distinguish isomers (Rf: 0.63 for 18α-GA).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Aqueous NaOH (4 N) | 100°C, 8 hours | 73% | 80% α/β | |
| Alcoholic KOH (Ethanol) | 90°C, 6 hours | 85% | 75% α/β | |
| H₂SO₄ in Acetic Acid | 120°C, 12 hours | 55% | 60% α/β |
Challenges and Optimization
-
Isomer Separation : Co-elution of 18α- and 18β-GA complicates purification; countercurrent chromatography improves resolution.
-
Scale-Up : Alkali methods are scalable but require controlled pH to prevent decomposition.
-
Green Chemistry : Recent patents propose ionic liquids as solvents to enhance epimerization efficiency .
Chemical Reactions Analysis
Key Reaction Parameters:
This method achieves >90% purity of 18α-GA, confirmed via gas chromatography . Hydrolysis of 18α-glycyrrhizin with 10% sulfuric acid also produces 18α-GA, alongside glucuronic acid .
Biochemical Interactions and Signaling Pathways
18α-GA modulates key cellular pathways through direct molecular interactions:
NF-κB Inhibition and Proteasome Activation
18α-GA acts as a potent inhibitor of NF-κB, a transcription factor involved in inflammation and apoptosis. It suppresses NF-κB DNA-binding activity by 60–80% at 50 μM, while concurrently activating proteasomal degradation pathways .
TGF-β/Smad Pathway Modulation
In hepatic stellate cells (HSCs), 18α-GA downregulates collagen synthesis by altering TGF-β/Smad signaling:
-
Smad3 Phosphorylation : Reduced by 40% at 24 hours and 70% at 48 hours .
-
Collagen Expression : mRNA levels of COL1A2 and COL3A1 decrease by 55% and 50%, respectively .
| Parameter | Effect of 18α-GA (24–48 h) | Cell Line | Reference |
|---|---|---|---|
| Smad3 mRNA | ↓ 60–70% | LX-2, CFSC | |
| Smad7 Protein | ↑ 2.5–3.0-fold | LX-2, CFSC | |
| NF-κB DNA Binding | ↓ 65–75% | LX-2, CFSC |
Enzymatic and Structural Modifications
18α-GA undergoes metabolic transformations that enhance its bioactivity:
Glucuronidation and Sulfation
Phase II metabolism introduces sulfate or glucuronide groups at the C-3 hydroxyl position, increasing solubility and altering pharmacological effects .
Derivatization for Enhanced Activity
Structural modifications at C-2 (e.g., cyano or trifluoromethyl groups) amplify cytotoxic effects. For example:
Pharmacological Activity-Related Reactions
18α-GA’s interactions with enzymes and receptors underpin its therapeutic effects:
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition
18α-GA selectively inhibits 11β-HSD1 (IC<sub>50</sub> = 0.8 μM), disrupting cortisol metabolism and reducing glucocorticoid-driven inflammation .
Antifibrotic Mechanisms
By suppressing SP-1, AP-1, and NF-κB transcription factors, 18α-GA reduces collagen deposition in liver fibrosis models .
Stability and Degradation
18α-GA exhibits thermal stability up to 331°C but degrades under prolonged UV exposure. Hydrolysis in acidic conditions (pH < 3) yields aglycone derivatives .
Scientific Research Applications
Anti-Inflammatory Properties
18α-GA exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Research indicates that 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG), a derivative of 18α-GA, effectively inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to reduced production of inflammatory cytokines like IL-6 and TNF-α .
Table 1: Summary of Anti-Inflammatory Effects of 18α-GA
| Study | Model | Mechanism | Key Findings |
|---|---|---|---|
| Li et al. (2017) | RAW264.7 cells | NF-κB inhibition | 70% inhibition of NO production at 40 μM |
| Gale (2024) | In vitro | Cytokine suppression | Significant reduction in IL-6 production |
| PMC6737304 (2019) | Human fibroblasts | Nrf2 activation | Protective against DNA damage induced by MMC |
Anti-Cancer Potential
Emerging evidence suggests that 18α-GA may have anti-cancer properties, particularly in gastric cancer. Studies have demonstrated that it can inhibit the proliferation of gastric cancer cells by modulating the MAPK signaling pathway. Specifically, it reduces the expression of KRAS and p-ERK1/2 proteins, promoting apoptosis and cell cycle arrest in the G0/G1 phase .
Table 2: Anti-Cancer Effects of 18α-GA
| Study | Model | Dose/Concentration | Effect | Mechanism |
|---|---|---|---|---|
| ResearchGate (2023) | AGS cells | 63.56 μM for 24 h | Decreased cell viability | MAPK pathway modulation |
| PMC10449304 (2023) | In vitro | Varies by study | Induced apoptosis | Suppression of KRAS and p-ERK1/2 |
Neuroprotective Effects
The neuroprotective potential of 18α-GA has been explored in the context of Alzheimer's disease (AD). Research indicates that it activates proteasome functions, leading to enhanced protein homeostasis and reduced amyloid-beta aggregation. In model organisms like Caenorhabditis elegans, treatment with 18α-GA resulted in lifespan extension and lower paralysis rates associated with AD .
Table 3: Neuroprotective Effects of 18α-GA
| Study | Model Organism | Mechanism | Key Findings |
|---|---|---|---|
| PMC6737304 (2019) | C. elegans | Proteasome activation | Enhanced lifespan and reduced AD symptoms |
| PMC6071922 (2017) | Human/murine cells | Proteostasis maintenance | Decreased Aβ deposits in neuronal models |
Hepatoprotective Activity
18α-GA has shown promise in protecting liver function from damage caused by various insults. Studies indicate its ability to modulate signaling pathways related to oxidative stress and inflammation, thereby improving outcomes in models of liver injury .
Table 4: Hepatoprotective Effects of 18α-GA
| Study | Model | Dose/Concentration | Effect | Mechanism |
|---|---|---|---|---|
| MDPI (2023) | Wistar rats | 50 mg/kg for 7 days | Hepatoprotection observed | Downregulation of PPARγ and Nrf2 pathways |
| Gale (2024) | In vivo studies | Varied doses across studies | Improved liver function markers | Activation of protective signaling pathways |
Mechanism of Action
18a-Glycyrrhetic acid exerts its effects through several molecular targets and pathways:
Inhibition of 11-HSD1: This enzyme is involved in the conversion of cortisone to cortisol, and its inhibition leads to reduced cortisol levels.
Activation of PPAR-γ: This pathway is involved in the regulation of glucose and lipid metabolism.
Suppression of NF-κB and MAPK Signaling: These pathways are crucial for inflammatory responses, and their suppression leads to anti-inflammatory effects.
Comparison with Similar Compounds
Anti-Inflammatory Effects
Anticancer Activity
- 18α-GA: Limited data, but shows protective effects against lipotoxicity in HepG2 cells via mitochondrial pathways .
- 18β-GA : Well-documented pro-apoptotic effects in breast, liver, and lung cancers through p53 activation and ROS modulation .
- Oleanolic Acid: Inhibits tumor angiogenesis but exhibits weaker cytotoxicity compared to GA isomers .
Antimicrobial Activity
- 18β-GA Derivatives : Ester and amide derivatives show enhanced antibacterial and antifungal activity (e.g., EC₅₀ = 2.5 μM against S. aureus) .
- 18α-GA : Understudied, though preliminary data suggest synergistic effects with β-isomers .
Pharmacokinetics and Toxicity
- 18α-GA: Limited pharmacokinetic data; its monoglucuronide form may improve absorption .
- 18β-GA : Rapid metabolism to glucuronides; chronic use linked to pseudoaldosteronism due to mineralocorticoid effects .
- GL : Safer profile but hydrolyzed to GA, which accumulates in plasma and causes hypertension at high doses .
Biological Activity
18α-Glycyrrhetic acid (18α-GA) is a triterpenoid compound derived from licorice root, recognized for its diverse biological activities. This article delves into the various pharmacological effects of 18α-GA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
18α-GA, along with its counterpart 18β-Glycyrrhetic acid (18β-GA), exhibits significant structural similarities that contribute to their biological activities. The chemical structure of 18α-GA is characterized by a pentacyclic triterpenoid framework, which is crucial for its interaction with biological targets.
1. Anti-inflammatory Effects
Research has demonstrated that 18α-GA possesses potent anti-inflammatory properties. It inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is pivotal in regulating inflammatory responses .
Table 1: Summary of Anti-inflammatory Studies on 18α-GA
2. Antitumor Activity
18α-GA has shown promise in cancer treatment, particularly in inhibiting the proliferation of tumor cells. In gastric cancer models, 18α-GA effectively reduces cell viability and induces apoptosis through modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .
Case Study: Gastric Cancer
In a study involving AGS gastric cancer cells, treatment with 18β-Glycyrrhetic acid (a derivative) resulted in a significant decrease in cell viability (IC50 = 63.56 μM) and increased apoptosis rates . This suggests that both 18α and 18β forms may share similar antitumor mechanisms.
3. Hepatoprotective Effects
The hepatoprotective properties of 18α-GA have been extensively studied. It has been shown to protect against cholestatic liver injury by activating Nrf2 and PPAR-γ pathways, leading to reduced inflammation and improved bile excretion .
Table 2: Hepatoprotective Studies on 18α-GA
The biological activity of 18α-GA can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : By blocking NF-κB and MAPK pathways, it effectively reduces the production of pro-inflammatory cytokines.
- Antioxidant Activity : Activation of Nrf2 enhances the cellular antioxidant response, protecting against oxidative stress.
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Q & A
Q. What validation steps ensure reproducibility in ROS-mediated cytotoxicity studies involving 18α-GA?
- Methodological Answer : Pre-treat cells with ROS inhibitors (e.g., NAC) to confirm causality. Quantify intracellular ROS via flow cytometry using CellROX Green. Correlate with mitochondrial superoxide levels (MitoSOX Red) and validate via Western blot for oxidative stress markers (e.g., phospho-p38 MAPK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
